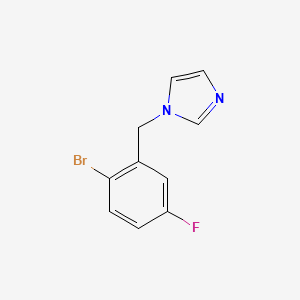![molecular formula C11H14N2O B7890551 [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol](/img/structure/B7890551.png)
[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol is a chemical compound belonging to the class of imidazo[1,5-a]pyridine derivatives. These compounds are characterized by their fused heterocyclic structure, which includes a pyridine ring and an imidazole ring. This particular compound features a propan-2-yl group attached to the imidazo[1,5-a]pyridine core and a methanol group at the 1-position of the imidazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol typically involves multi-step organic reactions. One common approach is the cyclization of 2-aminopyridine derivatives with suitable aldehydes or ketones under acidic or basic conditions. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the formation of the imidazo[1,5-a]pyridine core.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis can also be employed to reduce reaction times and improve yield.
Chemical Reactions Analysis
Types of Reactions: [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at various positions on the imidazo[1,5-a]pyridine ring.
Common Reagents and Conditions:
Oxidation reactions may use reagents such as chromium(VI) oxide or potassium permanganate.
Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst.
Substitution reactions often require strong nucleophiles and suitable solvents.
Major Products Formed: The major products formed from these reactions include oxidized imidazo[1,5-a]pyridine derivatives, reduced forms, and various substituted analogs.
Scientific Research Applications
Chemistry: In the field of chemistry, [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new chemical entities.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor modulators. Its ability to interact with biological targets makes it a useful tool in drug discovery.
Medicine: In medicinal chemistry, this compound is explored for its therapeutic properties. It has been investigated for its potential use in treating various diseases, including cancer and inflammatory disorders.
Industry: The compound finds applications in the development of materials with specific optical and electronic properties. Its luminescent properties make it suitable for use in sensors and optoelectronic devices.
Mechanism of Action
The mechanism by which [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The specific pathways involved depend on the biological context, but generally, the compound may inhibit or activate certain biochemical processes through binding to its targets.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridine derivatives
1,3-Diazole derivatives
Pyridine derivatives
Uniqueness: What sets [3-(Propan-2-yl)imidazo[1,5-a]pyridin-1-yl]methanol apart from other similar compounds is its specific substitution pattern and the presence of the methanol group, which can influence its reactivity and biological activity.
Properties
IUPAC Name |
(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(2)11-12-9(7-14)10-5-3-4-6-13(10)11/h3-6,8,14H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEYMMSGLROTRFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=C2N1C=CC=C2)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(quinazolin-4-yl)propanoic acid](/img/structure/B7890516.png)


![7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-amine](/img/structure/B7890541.png)



![7-(Propan-2-yl)-4H,6H-[1,3]diazino[4,5-d]pyrimidine-4-thione](/img/structure/B7890557.png)

